(RS)-AMPA hydrobromide

Electrophysiology In vitro pharmacology Aqueous buffer compatibility

(RS)-AMPA hydrobromide (CAS 171259-81-7) is a racemic glutamate analog and a potent, selective agonist for the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) subtype of ionotropic glutamate receptors. As the hydrobromide salt of (RS)-AMPA, this formulation confers enhanced aqueous solubility for in vitro electrophysiology, cell-based assays, and in vivo applications compared to the parent free base.

Molecular Formula C7H11BrN2O4
Molecular Weight 267.08 g/mol
CAS No. 171259-81-7
Cat. No. B043376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(RS)-AMPA hydrobromide
CAS171259-81-7
SynonymsD,L-α-Amino-3-hydroxy-5-methylisoxazole-4-propionic Acid Hydrobromide;  AMPA;  _x000B_D,L-α-Amino-3-hydroxy-5-methylisoxazole-4-propionic Acid Hydrobromide;  γ-Amino-3-hydroxy-5-methylisoxazole-4-propionic Αcid Hydrobromide; 
Molecular FormulaC7H11BrN2O4
Molecular Weight267.08 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NO1)CC(C(=O)O)N.Br
InChIInChI=1S/C7H10N2O4.BrH/c1-3-4(6(10)9-13-3)2-5(8)7(11)12;/h5H,2,8H2,1H3,(H,9,10)(H,11,12);1H
InChIKeyKUAHVIUZGLGASU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(RS)-AMPA Hydrobromide (CAS 171259-81-7): Defining AMPA Receptor Agonist with Enhanced Aqueous Solubility


(RS)-AMPA hydrobromide (CAS 171259-81-7) is a racemic glutamate analog and a potent, selective agonist for the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) subtype of ionotropic glutamate receptors [1]. As the hydrobromide salt of (RS)-AMPA, this formulation confers enhanced aqueous solubility for in vitro electrophysiology, cell-based assays, and in vivo applications compared to the parent free base . The compound does not interfere with binding sites for kainic acid or NMDA receptors, establishing its receptor-subtype selectivity [2].

Reported AMPA receptor selectivity; no kainate/NMDA binding interference
Aqueous solubility (HBr salt) supports buffer-compatible preparation
Racemic (RS)-AMPA reported as reference compound in feeding behavior studies

(RS)-AMPA Hydrobromide Procurement: Why AMPA-Free Base or Alternative iGluR Agonists Cannot Be Interchanged


Substituting (RS)-AMPA hydrobromide with structurally or pharmacologically related compounds introduces confounding experimental variables. The parent (RS)-AMPA free base exhibits substantially lower aqueous solubility, requiring organic co-solvents such as DMSO that may alter cellular physiology or introduce vehicle artifacts in electrophysiological recordings . Alternative ionotropic glutamate receptor agonists including kainate, quisqualate, and glutamate itself exhibit distinct receptor activation profiles, differing EC50 values across experimental systems, and varying receptor-subtype selectivity patterns that preclude direct experimental substitution [1]. The racemic nature of (RS)-AMPA hydrobromide is functionally significant: the (R)-enantiomer is pharmacologically inactive in certain in vivo behavioral paradigms, making enantiopure alternatives such as (S)-AMPA or L-AMPA inappropriate surrogates without independent validation [2]. These compound-specific differences directly impact reproducibility and interpretability of experimental outcomes.

Free base solubility mismatch
Parent free base requires organic co-solvent; may introduce vehicle artifacts in electrophysiology.
Alternative iGluR agonist profiles differ
Kainate, quisqualate, and glutamate exhibit distinct receptor activation profiles and reported potency differences; direct substitution may confound interpretation.
Enantiopure (S)-AMPA not directly interchangeable
Racemic mixture is the reference in behavioral endpoints; isolated enantiomer requires independent validation before substitution.

(RS)-AMPA Hydrobromide Quantitative Differentiation Evidence: Comparator-Backed Performance Data


Enhanced Aqueous Solubility of Hydrobromide Salt vs. Parent (RS)-AMPA Free Base

(RS)-AMPA hydrobromide is a more water-soluble salt form of the parent compound (RS)-AMPA (free base, Cat. No. 0169) . The hydrobromide salt achieves a maximum aqueous solubility of 10 mM (2.67 mg/mL) in water with gentle warming , whereas the free base requires DMSO or other organic co-solvents for dissolution [1].

Aqueous solubility: HBr salt vs free base
Head-to-head
10 mM (2.67 mg/mL) in water (hydrobromide) vs requires DMSO (free base)
Supports aqueous reconstitution for electrophysiology workflow
Free base solubility not reported as a viable aqueous option
Electrophysiology In vitro pharmacology Aqueous buffer compatibility

AMPA Receptor Agonist Potency: EC50 Comparison in Rat Hippocampal Slices

In rat hippocampal slice electrophysiology, AMPA exhibits an EC50 of 5 μM for excitatory responses, demonstrating higher potency than NMDA (EC50 = 13 μM), quisqualate (EC50 = 10 μM), and kainate (EC50 = 23 μM) [1]. The dose-response slope for AMPA is steeper than that for kainate and quisqualate, with the order of steepness being NMDA > AMPA > kainate > quisqualate [2].

Agonist potency: hippocampal slice EC50
Cross-study comparable
AMPA EC50 5 μM; NMDA 13 μM; Quisqualate 10 μM; Kainate 23 μM
Reported agonist potency ranking in hippocampal assay
AMPA 2.6-fold higher potency than NMDA in this system
Synaptic physiology Hippocampal slice electrophysiology Agonist potency ranking

Receptor Subtype Selectivity: No Interference with Kainate or NMDA Binding Sites

(RS)-AMPA hydrobromide does not interfere with binding sites for kainic acid or NMDA receptors [1]. This selectivity contrasts with the endogenous agonist L-glutamate, which activates AMPA, kainate, and NMDA receptors non-selectively, and with quisqualate, which activates both AMPA receptors and metabotropic glutamate receptors . In binding studies using rat brain membranes, [3H]AMPA binding was not displaced by kainic acid or NMDA, confirming independent binding site recognition [2].

Receptor subtype selectivity
Class-level inference
No interference with kainate or NMDA binding sites
Supports AMPA receptor subtype identification
Radioligand binding, rat brain membranes
Receptor pharmacology Binding selectivity Glutamate receptor subtyping

Functional Stereoselectivity: Racemic (RS)-AMPA Elicits Feeding Behavior While Isolated R-Enantiomer Does Not

In a rat model of lateral hypothalamic (LH) feeding behavior, injection of (RS)-AMPA (1 and 10 nmol) elicited intense feeding responses, whereas the isolated, inactive R-AMPA enantiomer at identical doses (1 and 10 nmol) produced no significant feeding behavior [1]. This demonstrates that the pharmacological activity of (RS)-AMPA in this paradigm resides in the S-enantiomer, while the racemic mixture remains the validated reference compound for this behavioral endpoint [2].

Functional stereoselectivity
Head-to-head
Racemic (RS)-AMPA: feeding response; R-enantiomer: inactive
Supports racemic reference compound for behavioral endpoints
Rat LH injection, 1-10 nmol
In vivo pharmacology Stereoselectivity Behavioral neuroscience

Electrophysiological Activation of Recombinant GluA1 AMPA Receptors: Concentration-Dependent Currents

In Xenopus oocytes expressing homomeric GluA1 AMPA receptor channels, (RS)-AMPA hydrobromide produces reversible, concentration-dependent inward currents. At a holding potential of -80 mV, application of 0.1, 1, and 10 μM (RS)-AMPA hydrobromide elicits graded current responses, with 10 μM producing robust channel activation comparable to equimolar glutamate [1]. The effective concentration range for (RS)-AMPA in this system is 0.1-100 μM [2].

GluA1 receptor activation
Supporting evidence
Concentration-dependent currents at 0.1-10 μM
Supports GluA1 subunit-selective activation context
Xenopus oocytes, two-electrode voltage clamp
Recombinant receptor pharmacology Xenopus oocyte electrophysiology GluA1 homomeric channels

In Vitro Receptor Binding Affinity: [3H]AMPA Binding Characterization in Rat Brain Membranes

[3H]AMPA binds to rat brain membranes with high affinity and a pharmacological profile distinct from [3H]kainate and [3H]glutamate binding sites [1]. The binding is saturable, reversible, and enriched in synaptic membrane fractions, with highest density in hippocampal and cortical regions [2]. This binding site characterization established AMPA as the defining ligand for the AMPA receptor subtype, distinguishing it from kainate-preferring and NMDA receptor populations [3].

Binding site characterization
Class-level inference
Saturable, high-affinity binding not displaced by kainate/NMDA
Supports AMPA receptor binding reference context
Synaptic membrane fractions, cortex/hippocampus
Radioligand binding Receptor autoradiography Binding affinity determination

(RS)-AMPA Hydrobromide: Validated Research and Industrial Application Scenarios


Electrophysiological Characterization of AMPA Receptor-Mediated Synaptic Transmission

The enhanced aqueous solubility of (RS)-AMPA hydrobromide (10 mM in water) enables direct preparation in physiological buffers without DMSO vehicle artifacts . This property, combined with its AMPA receptor selectivity (no interference with kainate or NMDA binding sites) [1], makes it the preferred tool for patch-clamp and field potential recordings in hippocampal slices, cultured neurons, and recombinant receptor systems including GluA1-expressing Xenopus oocytes [2].

In Vivo Behavioral Pharmacology Studies Requiring AMPA Receptor Activation

(RS)-AMPA hydrobromide has been functionally validated in rat lateral hypothalamic injection models, where it elicits robust feeding behavior at 1-10 nmol doses . The racemic mixture is the experimentally validated reference compound for this endpoint, as the isolated R-enantiomer is inactive [1]. This stereoselectivity profile is critical for experimental reproducibility in feeding behavior and related homeostatic studies.

Radioligand Binding and Autoradiography for AMPA Receptor Mapping

[3H]AMPA binding to rat brain membranes has been extensively characterized, demonstrating high-affinity, saturable binding that is not displaced by kainate or NMDA . This established AMPA as the defining ligand for AMPA receptor autoradiography and binding site quantification in brain tissue sections and membrane preparations [1]. (RS)-AMPA hydrobromide serves as the unlabeled competitor for nonspecific binding determination in these assays.

Excitotoxicity and Neurodegeneration Models

In chicken retina, intravitreal (RS)-AMPA produces dose-dependent excitotoxic destruction of cholinergic amacrine cells, with 10 nmol/eye inducing half-maximum toxicity and demonstrating equipotency with kainic acid in this system . This validated excitotoxicity profile supports the use of (RS)-AMPA hydrobromide in models of AMPA receptor-mediated neuronal injury relevant to stroke, epilepsy, and neurodegenerative disease research [1].

Application
Selection Property
Validation Focus
Synaptic transmission studies (AMPA receptor)
Aqueous solubility (HBr salt)
DMSO-free buffer preparation
Feeding behavior research
Racemic mixture reference validation
Stereoselectivity endpoint confirmation
AMPA receptor mapping
AMPA receptor selectivity
Non-specific binding determination
Neuronal excitotoxicity research models
Reported excitotoxicity profile
AMPA receptor-mediated injury pathway

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